molecular formula C12H12N2 B11744118 2-(4-Methylphenyl)pyridin-4-amine

2-(4-Methylphenyl)pyridin-4-amine

Cat. No.: B11744118
M. Wt: 184.24 g/mol
InChI Key: AQHNRNKOFIZRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)pyridin-4-amine is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, featuring a pyridine ring substituted with a 4-methylphenyl group and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)pyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-(4-methylphenyl)pyridine with ammonia or an amine source under suitable conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromo-2-(4-methylphenyl)pyridine is reacted with an amine source in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(4-Methylphenyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)pyridin-4-amine is unique due to the presence of both the 4-methylphenyl and amine groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(4-methylphenyl)pyridin-4-amine

InChI

InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)12-8-11(13)6-7-14-12/h2-8H,1H3,(H2,13,14)

InChI Key

AQHNRNKOFIZRLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.